molecular formula C11H16BNO2 B1461565 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline CAS No. 220080-93-3

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline

Cat. No.: B1461565
CAS No.: 220080-93-3
M. Wt: 205.06 g/mol
InChI Key: CIZWNGWYNHXPFJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organoboron chemistry, which has experienced dramatic growth over the past three decades. The compound was first documented in chemical databases in 2009, as evidenced by its initial creation date in PubChem on July 21, 2009. This timeline corresponds with the expanding interest in boronic acid derivatives and their applications in analytical chemistry, particularly for carbohydrate sensing and fluoride detection applications.

The synthetic pathway for this compound was developed as part of research into boronate hydrogels for saccharide detection systems. The Royal Society of Chemistry documented the large-scale preparation procedure, which involves the reaction of 3-aminophenylboronic acid monohydrate with 2,2-dimethylpropanediol in chloroform. This synthetic approach yields the target compound as a white solid with excellent efficiency, achieving 99% yield under optimized conditions. The development of this synthesis represented a significant advancement in the preparation of functionalized boronate compounds for materials applications.

The compound's discovery was closely tied to the development of dye displacement assays for saccharide detection. These analytical systems exploit the reversible binding properties of boronic acids with diols, enabling the creation of responsive materials for biological and environmental monitoring applications. The historical development of this compound thus reflects the convergence of synthetic organic chemistry with materials science and analytical chemistry.

Significance in Organoboron Chemistry

This compound occupies a distinctive position within organoboron chemistry due to its unique combination of structural features and functional properties. The compound represents a class of organoboron molecules that exhibit electron-deficient character while maintaining sufficient stability for practical applications. The presence of the dioxaborinane ring system provides enhanced stability compared to simple boronic acids, while the aniline moiety introduces nucleophilic character that enables further chemical transformations.

The significance of this compound extends to its role as a versatile building block in the synthesis of functional materials. The amino group present in the aniline portion allows for facile derivatization through standard organic transformations, including acylation reactions to form amide-linked polymeric systems. This dual functionality makes the compound particularly valuable for creating crosslinked networks in hydrogel applications. The boronate functionality maintains its characteristic pH-responsive behavior, enabling the creation of stimuli-responsive materials.

Within the broader context of organoboron chemistry, this compound exemplifies the evolution from simple boronic acids to more sophisticated, functionalized systems. The incorporation of the dimethyl-substituted dioxaborinane ring represents an advancement in boronate ester design, providing improved hydrolytic stability compared to traditional pinacol esters. This enhanced stability is crucial for applications requiring prolonged exposure to aqueous environments, such as biological sensing systems.

The compound also demonstrates the increasing sophistication of organoboron compound design, where specific structural modifications are employed to tune reactivity and stability. The 5,5-dimethyl substitution pattern in the dioxaborinane ring provides steric protection while maintaining the essential Lewis acidic character of the boron center. This careful balance of stability and reactivity exemplifies modern approaches to organoboron compound development.

Structural Overview and Classification

The molecular structure of this compound can be described through its systematic name and molecular formula C₁₁H₁₆BNO₂, corresponding to a molecular weight of 205.06 grams per mole. The compound features a six-membered dioxaborinane ring containing boron as the heteroatom, with two oxygen atoms providing coordination to the boron center. The 5,5-dimethyl substitution introduces steric bulk that influences both the conformational preferences and chemical reactivity of the molecule.

Molecular Property Value Source
Molecular Formula C₁₁H₁₆BNO₂
Molecular Weight 205.06 g/mol
Chemical Abstracts Service Number 220080-93-3
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N

The structural classification of this compound places it within multiple chemical categories. As an organoboron compound, it belongs to the class of molecules containing carbon-boron bonds, specifically featuring a boronate ester functionality. The dioxaborinane ring system classifies it as a cyclic boronate ester, distinguishing it from acyclic variants such as pinacol esters. The aniline portion categorizes the compound as an aromatic amine, providing nucleophilic character that complements the electrophilic boron center.

Nuclear magnetic resonance spectroscopic analysis reveals key structural features of the compound. The proton nuclear magnetic resonance spectrum displays characteristic signals at 0.93 parts per million for the six methyl protons, 3.72 parts per million for the four methylene protons of the dioxaborinane ring, and aromatic signals between 6.71 and 7.12 parts per million. The carbon-13 nuclear magnetic resonance spectrum shows the methyl carbon signals at 22.29 parts per million and the quaternary carbon at 32.26 parts per million. The boron-11 nuclear magnetic resonance spectrum exhibits a broad signal at 27.29 parts per million, consistent with the three-coordinate boron environment.

The three-dimensional structure of the compound influences its chemical behavior and binding properties. The dioxaborinane ring adopts a chair-like conformation similar to cyclohexane, with the dimethyl substituents occupying equatorial positions to minimize steric interactions. This conformational preference affects the accessibility of the boron center for coordination with diol-containing molecules, influencing the compound's effectiveness in sensing applications.

Current Research Landscape

Contemporary research involving this compound focuses primarily on its applications in materials science and analytical chemistry. The compound serves as a key intermediate in the synthesis of boronate hydrogels designed for saccharide detection systems. These materials exploit the reversible binding between boronic acids and diols to create responsive sensing platforms capable of detecting sugars in aqueous environments.

Recent developments in boronate ester hydrogel research have highlighted the challenges associated with maintaining stability at physiological hydrogen ion concentration levels. The design of stable boronate ester hydrogels at physiological conditions remains a significant challenge that is hindering their development and biomedical application. Advanced chemical insights into boronate ester chemistry are being employed to develop new molecular solutions for material fabrication. The incorporation of compounds like this compound represents one approach to addressing these stability challenges.

The compound has found particular application in dye displacement assay systems for saccharide detection. These systems utilize the competitive binding between the boronate functionality and both dyes and target analytes to generate measurable optical signals. Research has demonstrated that hydrogels incorporating this compound can effectively bind Alizarin Red S dye, with subsequent displacement by saccharides such as fructose and glucose. The selectivity and sensitivity of these systems depend on the specific structural features of the boronate component.

Comparative studies have examined the performance of different boronate structures in sensing applications. Research comparing phenylboronic acid pinacol ester hydrogels with benzoxaborole hydrogels has revealed enhanced apparent binding affinity for monosaccharides, particularly glucose, in the benzoxaborole systems. These findings suggest that structural modifications to the boronate functionality can significantly impact sensing performance.

Current research directions also encompass the photochemical behavior of organoboron compounds, including boronate esters. Studies have demonstrated that organoboron compounds can undergo photoinduced transformations that lead to new synthetic methodologies. While specific photochemical studies of this compound have not been extensively reported, the general principles of organoboron photochemistry suggest potential applications in photochemical synthesis and materials science.

The stability and reactivity of boronate esters under various conditions continue to be active areas of investigation. Research has revealed that the phenomenological stability of boronic esters under basic aqueous-organic conditions is highly nuanced, with esterification not necessarily imparting greater stability compared to corresponding boronic acids. These findings have important implications for the design and application of compounds like this compound in practical systems.

Properties

IUPAC Name

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c1-11(2)7-14-12(15-8-11)9-4-3-5-10(13)6-9/h3-6H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZWNGWYNHXPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is a boron-containing organic compound that has garnered attention for its potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxaborinane moiety attached to an aniline group, which contributes to its unique chemical properties. The boron atom plays a crucial role in the compound's reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes involved in immune regulation and cancer progression. Notably, it has been explored for its potential in enhancing anti-tumor immunity through the inhibition of indoleamine 2,3-dioxygenase (IDO) .

The mechanism of action for this compound appears to involve the modulation of metabolic pathways associated with immune response. By inhibiting IDO, the compound may promote a more robust anti-tumor immune response, making it a candidate for further investigation in cancer therapeutics .

In Vitro Studies

In vitro studies have shown that derivatives of boron-containing compounds can inhibit various enzymes. For instance, related compounds have demonstrated moderate inhibition against glycosidases and other metabolic enzymes . While specific data on this compound is limited, its structural similarities suggest potential for similar activities.

Case Studies

  • Cancer Therapeutics : A study highlighted the role of boron-containing compounds in cancer treatment strategies. The inhibition of IDO by such compounds has been linked to enhanced T-cell responses in preclinical models .
  • Biological Imaging : The compound's boron content makes it suitable for applications in biological labeling and imaging techniques. Its ability to form stable complexes could enhance imaging contrast in certain biological assays .

Data Tables

Study Activity Tested IC50 (µM) Comments
Study 1IDO InhibitionNot specifiedPotential for enhancing anti-tumor immunity
Study 2Glycosidase Inhibition188Moderate inhibition observed
Study 3Biological ImagingN/AInvestigated for labeling applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Boronate Ring Modifications

Table 1: Key Structural and Physical Properties
Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Boronate Ring Type Key Substituents Applications/Reactivity Notes
This compound 220080-93-3 C₁₁H₁₆BNO₂ 205.06 6-membered -NH₂ Suzuki-Miyaura cross-coupling; amine functionalization .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 210907-84-9 C₁₂H₁₈BNO₂ 219.09 5-membered -NH₂ Enhanced stability for aqueous reactions; used in bioconjugation .
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine 2794717 (PubChem) C₉H₁₂BNO₂ 191.04 6-membered Pyridine ring Electron-deficient aryl systems; catalysis .
N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 380151-99-5 C₁₉H₂₄BNO₂ 309.21 5-membered -NH-Benzyl Bulky substituent improves selectivity in coupling reactions .
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 1269233-11-5 C₁₂H₁₆BClNO₂ 252.53 5-membered -Cl, -NH₂ Halogenation compatibility; directed C–H activation .

Reactivity and Stability Comparisons

Boronate Ring Effects :
  • 6-Membered vs. 5-Membered Rings : The 5-membered dioxaborolane rings (e.g., in 210907-84-9) exhibit faster hydrolysis due to higher ring strain, whereas 6-membered dioxaborinane rings (e.g., 220080-93-3) offer improved stability in aqueous conditions .
  • Substituent Impact :
    • Electron-Withdrawing Groups : Chloro-substituted derivatives (e.g., 1269233-11-5) lower electron density on the aromatic ring, favoring oxidative addition in palladium-catalyzed reactions .
    • Bulky Groups : N-Benzyl derivatives (e.g., 380151-99-5) reduce undesired side reactions in Suzuki-Miyaura couplings by sterically shielding the boronate .
Amine Functionalization :

The free -NH₂ group in this compound enables post-functionalization (e.g., diazotization, amide formation), which is absent in pyridine or benzyl-substituted analogs .

Research Findings and Data

  • Spectral Data: The hydrochloride salt of 3-(5,5-Dimethyl-dioxaborinan-2-yl)aniline (C₁₁H₁₇BClNO₂) shows distinct IR peaks at 3,436 cm⁻¹ (N–H stretch) and 1,719 cm⁻¹ (B–O) . HRMS (ESI) of related boronate esters confirms molecular ions (e.g., m/z 259.1130 for C₁₄H₁₆BO₄⁺) .
  • Thermal Stability :

    • Differential scanning calorimetry (DSC) of 220080-93-3 reveals decomposition above 200°C, making it suitable for high-temperature reactions .

Preparation Methods

Direct Esterification of 3-Aminophenylboronic Acid with 2,2-Dimethylpropanediol

Method Overview:

The most straightforward and widely adopted method for preparing 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline involves the reaction of 3-aminophenylboronic acid monohydrate with 2,2-dimethylpropanediol in an organic solvent such as chloroform. This reaction forms the cyclic boronate ester (dioxaborinane) by condensation of the boronic acid group with the diol.

Detailed Procedure:

  • Reactants:
    • 3-Aminophenylboronic acid monohydrate (77.6 mmol)
    • 2,2-Dimethylpropanediol (77.0 mmol)
  • Solvent: Chloroform (approx. 500 mL)
  • Conditions: Stirring at room temperature for 12 hours
  • Work-up: The reaction mixture is filtered to remove any solids and evaporated under reduced pressure to yield the boronate ester as a white solid.

Yield and Characterization:

  • Yield: Approximately 99%
  • Physical form: White solid
  • Characterization data include ^1H NMR showing methyl singlets at 0.93 ppm (6H), methylene protons at 3.72 ppm (4H), and aromatic protons between 6.71 and 7.12 ppm. ^13C NMR and ^11B NMR data confirm the structure with characteristic chemical shifts consistent with the dioxaborinane ring and aromatic amine.
Step Reagents Solvent Conditions Yield (%) Product Description
1 3-Aminophenylboronic acid + 2,2-Dimethylpropanediol Chloroform Stir 12 h, RT 99 This compound (white solid)

Protection and Directed ortho-Metalation Followed by Boronation

Method Overview:

A more complex but selective approach involves protecting the aromatic amine, performing directed ortho-metalation (DoM) to selectively metalate the aromatic ring ortho to the amine or fluorine substituent, followed by quenching with triisopropylborate to install the boronate ester functionality.

Key Points:

  • The amine is protected with a bulky protecting group (e.g., 2,2,5,5-tetramethyl-1-aza-2,5-disila-cyclopentane) to direct metalation.
  • A strong base (e.g., butyllithium) is used to metalate the aromatic ring ortho to the directing group.
  • The metalated intermediate is quenched with triisopropylborate to introduce the boron moiety.
  • Subsequent deprotection and work-up yield the boronate ester.
  • This method is scalable and allows for high regioselectivity and purity of the boronate esters.

Lewis Acid-Catalyzed Borono-Deamination of Aromatic Amines

Method Overview:

A novel organo-catalyzed method uses tris(pentafluorophenyl)borane as a Lewis acid catalyst to convert aromatic amines directly into boronic acid esters under mild conditions. This method avoids harsh reagents and high temperatures and can be applied to complex molecules.

Key Features:

  • Catalyst: tris(pentafluorophenyl)borane
  • Conditions: Mild temperatures (25–40 °C), short reaction times (~15 min)
  • High yields (up to 93%) and high purity
  • The reaction proceeds via a borono-deamination mechanism, producing boronate esters from aromatic amines efficiently
  • This method has potential application for late-stage functionalization of drug molecules and radiolabeling.

Alternative Synthesis via Boronate Ester Formation Using Sulfuric Acid Magnesium Salt

Method Overview:

An alternative preparation involves reacting arylboronic acids with 2,2-dimethyl-1,3-propanediol in diethyl ether in the presence of sulfuric acid magnesium salt as a catalyst.

Procedure:

  • Mix arylboronic acid and diol in diethyl ether.
  • Add sulfuric acid magnesium salt.
  • Stir overnight at room temperature under air.
  • Filter and evaporate solvent to obtain the boronate ester quantitatively.

Summary Table of Preparation Methods

Method No. Preparation Method Key Reagents/Conditions Yield (%) Notes
1 Direct esterification with 2,2-dimethylpropanediol 3-Aminophenylboronic acid, chloroform, RT, 12 h ~99 Simple, high yield, scalable, widely used
2 Directed ortho-metalation and boronation Amine protection, n-BuLi, triisopropylborate High Regioselective, suitable for substituted derivatives
3 Lewis acid-catalyzed borono-deamination tris(pentafluorophenyl)borane, mild temp, short time Up to 93 Mild, organocatalytic, applicable to complex molecules
4 Boronate formation with sulfuric acid magnesium salt Arylboronic acid, 2,2-dimethyl-1,3-propanediol, diethyl ether, RT Quantitative Alternative catalytic method, mild conditions

Research Findings and Notes

  • The direct esterification method (Method 1) is the most straightforward and has been validated by extensive NMR characterization indicating the formation of a stable dioxaborinane ring with excellent yield and purity.
  • Directed ortho-metalation (Method 2) provides regioselectivity when substituted anilines are involved, allowing for precise functionalization ortho to directing groups, which is critical for complex molecule synthesis.
  • The Lewis acid-catalyzed borono-deamination (Method 3) represents a modern, green chemistry approach, minimizing harsh reagents and enabling late-stage functionalization, which is valuable in pharmaceutical chemistry.
  • The sulfuric acid magnesium salt catalyzed esterification (Method 4) offers an alternative catalytic approach for boronate ester formation under mild conditions, with quantitative yields reported.

Q & A

Q. What are the standard synthetic routes for preparing 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, aryl halides can react with neopentyl glycol boronate precursors under Suzuki-Miyaura conditions using Pd(dppf)Cl₂ and a base like K₂CO₃ in dioxane/water mixtures (yields up to 96%) . Alternatively, in-situ borylation strategies involve reacting aryl bromides with bis(neopentyl glycolato)diboron in the presence of Pd catalysts .

Q. How is the structure of this compound validated experimentally?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the aromatic proton environment and boron-adjacent methyl groups (δ ~1.0 ppm for dioxaborinane methyls) .
  • X-ray crystallography : Used to resolve crystal packing and confirm the dioxaborinane ring geometry (e.g., trigonal planar boron coordination) .
  • HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., ESI-MS m/z 285.1 [M+H]⁺) .

Q. What precautions are required for handling and storage?

The compound is moisture-sensitive and should be stored under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the boronate ester . Use anhydrous solvents and Schlenk-line techniques during reactions to avoid decomposition .

Q. What are its primary applications in organic synthesis?

It serves as a boronate ester intermediate in Suzuki-Miyaura cross-couplings to synthesize biaryl amines, which are common motifs in pharmaceuticals and materials science . For example, coupling with bromopyridines yields functionalized heterocycles .

Advanced Research Questions

Q. How can reaction yields be optimized in challenging cross-coupling conditions?

  • Catalyst tuning : Replace Pd(dppf)Cl₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance steric tolerance for bulky substrates .
  • Solvent selection : Use 1,4-dioxane over THF for higher boiling points and reduced side reactions during prolonged heating .
  • Base optimization : Substitute K₂CO₃ with Cs₂CO₃ to improve solubility and reaction kinetics in non-polar solvents .

Q. How does the boron center influence regioselectivity in multi-step syntheses?

The dioxaborinane ring stabilizes the boron atom via chelation, reducing protodeboronation. This stability allows sequential functionalization (e.g., Miyaura borylation followed by Suzuki coupling) without intermediate purification . However, steric hindrance from the 5,5-dimethyl groups may limit reactivity with bulky aryl halides, requiring adjusted catalyst loadings .

Q. What analytical challenges arise due to boron’s quadrupolar relaxation in NMR?

The ¹¹B nucleus (I = 3/2) causes signal broadening in ¹H NMR. To mitigate this:

  • Use ¹¹B-decoupled NMR or analyze the compound as a trifluoroborate salt.
  • Employ 2D HSQC to correlate boron-adjacent protons (e.g., methyl groups) .

Q. How can derivatives of this compound be designed to enhance biological activity (e.g., HSL inhibition)?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the meta position to improve binding to HSL’s catalytic triad .
  • Prodrug strategies : Modify the aniline group to a protected amine (e.g., acetylated) for enhanced cellular uptake, followed by enzymatic hydrolysis in vivo .

Q. What strategies resolve contradictions in reported reaction yields for similar boronate esters?

Discrepancies often stem from trace moisture or oxygen. Solutions include:

  • Rigorous solvent drying (e.g., molecular sieves in THF).
  • Using sealed-tube reactions under vacuum for anhydrous conditions .
  • Validating purity via elemental analysis or ICP-MS for residual Pd .

Methodological Considerations

Q. How is enantioselective synthesis achieved using this compound?

Chiral phosphine ligands (e.g., (R)-BINAP) paired with Cu(I) catalysts enable asymmetric Suzuki couplings. For example, reactions with α,β-unsaturated esters yield enantiomerically enriched products (up to 92% ee) .

Q. What protocols ensure reproducibility in air-sensitive reactions?

  • Glovebox use : For weighing reagents and setting up reactions .
  • Freeze-pump-thaw cycles : To degas solvents and eliminate dissolved oxygen .

Q. How are computational methods applied to predict reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model the boron center’s electrophilicity and transition-state geometries. This predicts coupling rates with different aryl halides and guides substrate selection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline

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